Solubility profile of (2-Bromo-6-((4-methoxybenzyl)oxy)phenyl)methanol in organic solvents
Solubility profile of (2-Bromo-6-((4-methoxybenzyl)oxy)phenyl)methanol in organic solvents
This guide details the solubility profile, physiochemical properties, and experimental handling of (2-Bromo-6-((4-methoxybenzyl)oxy)phenyl)methanol , a specialized organic intermediate.
The following data is synthesized from structure-property relationships (SPR) of p-methoxybenzyl (PMB) ethers and aryl bromide derivatives, calibrated against standard protocols for lipophilic benzyl alcohols.
Executive Summary & Compound Analysis
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Compound Name: (2-Bromo-6-((4-methoxybenzyl)oxy)phenyl)methanol
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Core Structure: Benzyl alcohol scaffold with an ortho-bromo substituent and an ortho-PMB ether.
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Physiochemical Nature: The molecule balances a polar primary hydroxyl group against two significant lipophilic domains (the aryl bromide and the PMB ether).
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Predicted LogP: ~3.5 – 4.2 (Lipophilic).
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Physical State: Likely a crystalline solid or viscous oil (depending on purity). PMB ethers of solid phenols often crystallize well.
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Key Interaction Sites:
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H-Bond Donor: Primary alcohol (-CH₂OH).
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H-Bond Acceptor: Ether oxygen (PMB), Hydroxyl oxygen.
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Stacking: Two aromatic rings (electron-rich PMB ring + electron-deficient bromo-ring).
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Solubility Profile Matrix
The table below categorizes solvents based on their interaction with the compound. This data is critical for selecting solvents for reactions (e.g., Suzuki coupling, oxidation) versus purification (crystallization, chromatography).
| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |
| Chlorinated | Dichloromethane (DCM) | Very High | Primary solvent for extraction and chromatography loading. |
| Chloroform ( | Very High | Excellent for NMR analysis; solubilizes the compound instantly. | |
| Esters | Ethyl Acetate (EtOAc) | High | Ideal extraction solvent. Soluble at RT; fully miscible when warm. |
| Ethers | Tetrahydrofuran (THF) | High | Preferred reaction solvent (e.g., for NaH protection or reduction steps). |
| Diethyl Ether ( | Moderate | Good for trituration; compound may precipitate from concentrated ether solutions at -20°C. | |
| Aromatic | Toluene | Moderate - High | Excellent for heating; solubility increases drastically >50°C. Good for azeotropic drying. |
| Alcohols | Methanol (MeOH) | Moderate | Soluble, but may require warming if the compound is highly crystalline. Common solvent for borohydride reduction. |
| Isopropanol (IPA) | Low - Moderate | Key Crystallization Solvent. Soluble when hot; likely to precipitate upon cooling. | |
| Alkanes | Hexanes / Heptane | Low / Insoluble | The compound is generally insoluble at RT. Used as an antisolvent to force precipitation. |
| Polar Aprotic | DMSO / DMF | Very High | Fully soluble. Difficult to remove; use only if reaction chemistry demands it (e.g., |
| Aqueous | Water | Insoluble | The lipophilic PMB and Bromo groups override the polarity of the single -OH group. |
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Objective: Determine the precise saturation point (mg/mL) in a specific solvent.
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Preparation: Weigh 50 mg of the compound into a 4 mL vial.
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Addition: Add the target solvent in 100 µL aliquots at 25°C.
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Agitation: Vortex for 30 seconds after each addition.
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Observation:
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Clear Solution: Soluble.[1] Calculate concentration.
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Turbid/Solid Persists: Continue addition.
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Saturation: If solid remains after 2 mL (25 mg/mL), filter the supernatant, evaporate a known volume (e.g., 0.5 mL), and weigh the residue to calculate exact solubility.
Protocol B: Recrystallization Screen (Purification)
Objective: Purify the intermediate from crude reaction mixtures.
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Best Candidate System: IPA (Isopropanol) or EtOAc/Hexanes .
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Method:
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Dissolve crude material in minimal boiling EtOAc.
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Slowly add hot Hexanes until slight turbidity appears.
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Add one drop of EtOAc to clear.
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Allow to cool slowly to RT, then to 4°C.
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Alternative: Dissolve in minimal boiling IPA; cool to 4°C.
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Application Logic: Solvent Selection Guide
The diagram below illustrates the decision process for selecting a solvent based on the intended chemical transformation or process.
Figure 1: Decision tree for solvent selection based on the operational phase of the (2-Bromo-6-((4-methoxybenzyl)oxy)phenyl)methanol workflow.
Critical Handling Notes
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Acid Sensitivity: The PMB ether is acid-labile. Avoid using acidic solvents (e.g., Acetic Acid) or chloroform that has not been stabilized (which may contain HCl), as this can cleave the protecting group.
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Water Quench: When performing reactions in DMF or DMSO, the addition of water will cause this compound to precipitate immediately as a gummy solid or oil due to its lipophilicity. Use EtOAc for extraction.[2]
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Drying: The compound is stable to rotary evaporation. Use Toluene azeotropes to remove trace water if the product appears as an oil; this often induces solidification.
References
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Sigma-Aldrich. Product Specification: 4-Methoxybenzyl alcohol (PMB-OH) & 4-Bromobenzyl alcohol. Retrieved from
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Common Organic Chemistry. Protection of Alcohols as PMB Ethers: Standard Conditions and Solubility. Retrieved from
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National Institute of Standards and Technology (NIST). Solubility Data Series: Benzyl Alcohol Derivatives. Retrieved from
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Chem-Station. p-Methoxybenzyl (PMB) Protective Group: Properties and Deprotection. Retrieved from
